Ethyl methylphosphinate

Übersicht

Beschreibung

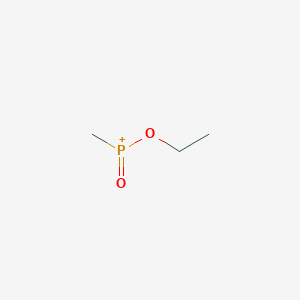

Ethyl methylphosphinate (CAS RN: 16391-07-4) is an organophosphorus compound with the molecular formula C₃H₉O₂P and the IUPAC name this compound. Structurally, it consists of a methyl group and an ethoxy group bonded to a phosphorus atom in the phosphinic acid framework (H₂P(O)OH), forming the ester derivative this compound .

Vorbereitungsmethoden

Catalytic Alkylation of Diethyl Methylphosphonite

The alkylation of diethyl methylphosphonite (DEMP) represents a widely adopted method for ethyl methylphosphinate synthesis. This approach leverages nucleophilic substitution reactions, often employing alkyl halides as catalysts.

Iodoethane-Catalyzed Reaction

In a patented procedure , DEMP undergoes alkylation with iodoethane under nitrogen protection. A four-necked flask is charged with 80 g of DEMP and 80 g of trimethylbenzene as a solvent. Iodoethane (2.4 g) is introduced, achieving a catalyst loading of 1.48 wt%. The reaction proceeds at 140°C for 3 hours, yielding 97% this compound. Key advantages include:

-

High selectivity : Minimal byproducts such as methyl phosphonous acid .

-

Temperature control : Exothermicity is managed through gradual heating, peaking at 142°C .

-

Scalability : The one-pot methodology simplifies industrial implementation .

This method’s efficiency stems from the strong nucleophilicity of iodoethane, which facilitates rapid displacement at the phosphorus center. However, iodine residue necessitates post-reaction purification, often via aqueous extraction .

Grignard Reagent-Mediated Synthesis

Grignard reagents offer an alternative pathway, particularly for large-scale production. A Chinese patent details the reaction of methylphosphonous acid with alkyl Grignard reagents (e.g., ethylmagnesium bromide) in tetrahydrofuran (THF).

Reaction Optimization

The process involves:

-

Grignard formation : Ethylmagnesium bromide is prepared in situ.

-

Nucleophilic attack : Methylphosphonous acid reacts with the Grignard reagent at −10°C.

-

Quenching : The mixture is treated with brine to precipitate magnesium salts, yielding this compound .

Key parameters :

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | −10°C | Minimizes side reactions |

| Solvent | THF | Enhances reagent solubility |

| Mg:Phosphorus ratio | 2:1 | Ensures complete conversion |

This method achieves 85–90% yield but requires stringent moisture control, increasing operational complexity .

Calcium Oxide-Assisted Esterification

A breakthrough in industrial synthesis involves replacing traditional acid-binding agents (e.g., ammonia) with calcium oxide . This approach addresses toxicity and cost concerns associated with organic amines.

Mechanistic Insights

Methyl phosphine dichloride reacts with ethanol in the presence of CaO:

3\text{PCl}2 + 2\text{C}2\text{H}5\text{OH} \xrightarrow{\text{CaO}} \text{CH}3\text{P(O)(OC}2\text{H}5)2 + 2\text{HCl} + \text{Ca(OH)}_2

Calcium oxide neutralizes HCl, shifting equilibrium toward product formation .

Process Advantages

-

Cost reduction : CaO is inexpensive compared to triethylamine .

-

Environmental safety : Non-toxic byproducts simplify waste management .

-

Yield enhancement : 92% purity is achieved without distillation .

Comparative Analysis of Synthetic Routes

| Method | Catalyst | Yield (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Iodoethane Alkylation | Iodoethane | 97 | High | Moderate (iodine waste) |

| Grignard Reagent | Ethyl MgBr | 85–90 | Moderate | High (solvent use) |

| CaO Esterification | Calcium oxide | 92 | High | Low |

Key findings :

Analyse Chemischer Reaktionen

Hydrolysis Reactions

Hydrolysis is a primary reaction pathway for ethyl methylphosphinate, occurring under acidic, basic, or enzymatic conditions.

Acid-Catalyzed Hydrolysis

-

Mechanism : Proceeds via the AAc2 (water-assisted P–O bond cleavage) or AAl1 (C–O bond cleavage without water in the rate-determining step) pathways, depending on steric and electronic factors .

-

Conditions : Optimal hydrolysis occurs at 6–7 M HClO₄, with rates decreasing at higher acid concentrations due to acidic inhibition .

-

Example :

Base-Catalyzed Hydrolysis

-

Reactivity : Slower than acid-catalyzed hydrolysis due to reduced nucleophilic attack at the phosphorus center .

-

Steric Effects : Bulky substituents (e.g., tert-butyl) hinder hydrolysis, decreasing reaction rates by up to 100-fold .

Enzymatic Hydrolysis

-

Efficiency : α-Chymotrypsin enables quantitative hydrolysis under mild conditions (37°C, 6 hours) .

-

Applications : Used in green chemistry to avoid harsh acid/base conditions .

AAc2 Mechanism

AAl1 Mechanism

Substituent Effects on Reactivity

Electronic and steric factors significantly influence reaction rates:

| Substituent | Electronic Effect | Rate Relative to Methyl |

|---|---|---|

| p-NO₂ | Electron-withdrawing | 3.5× faster |

| p-CH₃ | Electron-donating | 0.7× slower |

| tert-Butyl | Steric hindrance | 0.01× slower |

Data derived from hydrolysis studies of substituted phosphinates .

Comparative Reactivity with Phosphonates

This compound hydrolyzes slower than analogous phosphonates due to reduced electrophilicity at phosphorus. For example:

| Compound | Hydrolysis Rate (k, s⁻¹) | Conditions |

|---|---|---|

| This compound | 1.2 × 10⁻⁴ | 6 M HClO₄, 95°C |

| Ethyl methylphosphonate | 5.8 × 10⁻⁴ | 6 M HClO₄, 95°C |

Phosphonates exhibit higher reactivity due to stronger P=O polarization .

Catalytic Rearrangements

While not directly observed for this compound, related phosphinates undergo Lewis acid-catalyzed rearrangements:

-

Example : ZnBr₂ promotes Sₙ1 mechanisms in Michaelis-Arbuzov reactions, forming racemic phosphonates .

Stability and Byproduct Formation

Wissenschaftliche Forschungsanwendungen

Ethyl methylphosphinate has various applications in scientific research and industry:

Wirkmechanismus

The mechanism of action of ethyl methylphosphinate involves its interaction with molecular targets through its phosphinate group. This group can form strong bonds with metal ions and enzymes, inhibiting their activity. The compound can also undergo hydrolysis to release active phosphinic acid, which can interact with biological molecules .

Vergleich Mit ähnlichen Verbindungen

Ethyl methylphosphinate belongs to the broader class of organophosphorus esters, which include phosphinates, phosphonates, and phosphates. Below is a detailed comparison with structurally and functionally related compounds:

Ethyl Phenylphosphinate

- Structure : Ethyl phenylphosphinate (PhPH(=O)OEt) replaces the methyl group in this compound with a phenyl group.

- Synthesis : Prepared via reaction of phosphinic acid with ethyl chloroformate in the presence of pyridine .

- Reactivity : Exhibits stereospecific alkylation with methyl iodide, retaining configuration at the phosphorus atom, similar to this compound derivatives .

- Applications: Primarily used in stereochemical studies of organophosphorus reactions .

Trimethyl Phosphate (Methyl Phosphate)

- Structure : A triester of phosphoric acid (O,O,O-trimethyl phosphate; (CH₃O)₃PO).

- Synthesis: Produced via esterification of phosphoric acid with methanol.

- Reactivity : Less reactive toward nucleophiles compared to phosphinates due to the absence of a P–H bond.

- Applications : Used as a solvent, extractant, and pesticide intermediate .

Acetyl Methylphosphinate (AcMPhi)

- Structure : Sodium acetyl methylphosphinate (CH₃C(O)P(O)(ONa)CH₃) is an electrostatic mimic of pyruvate.

- Reactivity : Acts as a mechanism-based inhibitor of pyruvate dehydrogenase, lacking ester groups that complicate hydrolysis .

- Applications : Studied for its potent inhibition of bacterial and human pyruvate dehydrogenase complexes .

Isobutyl Methylphosphonate

- Structure : A phosphonate ester (O-isobutyl methylphosphonate; (CH₃)(C₄H₉O)P(O)OH).

- Synthesis : Derived from methylphosphonic acid and isobutyl alcohol.

- Applications : Used in materials science and as a precursor for nerve agent antidotes .

Comparative Data Table

Biologische Aktivität

Ethyl methylphosphinate (EMP) is a phosphinate compound with notable biological activities that have garnered attention in various fields, including agriculture, pharmacology, and toxicology. This article explores the biological activity of EMP, focusing on its mechanisms of action, potential applications, and relevant research findings.

Overview of this compound

This compound is a chemical compound characterized by its phosphinate structure. It has been studied for its inhibitory effects on specific enzymes and its potential use in synthesizing various biologically active molecules. Its molecular formula is CHOP, and it exhibits properties that make it useful in both industrial and research applications.

Enzyme Inhibition

One of the primary biological activities of EMP is its potent inhibitory effect on glutamine synthetase . This enzyme plays a crucial role in nitrogen metabolism by catalyzing the conversion of glutamate and ammonia to glutamine. The inhibition of glutamine synthetase can lead to significant physiological effects, making EMP a candidate for herbicidal applications.

Additionally, EMP has been shown to interact with acetylcholinesterase , an enzyme critical for neurotransmission. This interaction suggests potential implications for neurotoxicity and the development of nerve agents or pesticides.

Biochemical Pathways

Phosphinate compounds like EMP participate in various biochemical pathways. They are involved in the synthesis of phosphinic acid derivatives, which exhibit antibacterial and antiviral properties. These derivatives have potential applications in medicinal chemistry, particularly as bioisosteres for carboxylic acids.

Applications in Synthesis

EMP has been utilized as a reagent in synthesizing various organophosphorus compounds. For example, it plays a crucial role in producing (sec-alkyl)methylphosphinic acids through a tandem reaction sequence involving Abramov addition and Barton-McCombie deoxygenation. This method is notable for its mild reaction conditions and high yields.

Case Studies

Case Study 1: Herbicidal Applications

A study focused on the herbicidal potential of EMP revealed its effectiveness against certain weed species by inhibiting glutamine synthetase activity. This finding positions EMP as a promising candidate for developing new herbicides that target nitrogen metabolism pathways in plants.

Case Study 2: Synthesis of Bioactive Compounds

Research demonstrated the synthesis of D,L-γ-hydroxyphosphinothricin (GHPPT) using EMP, which showed significant inhibitory activity against glutamine synthetase. This compound's herbicidal properties highlight the practical applications of EMP in agricultural biotechnology.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Property | Details |

|---|---|

| Molecular Formula | CHOP |

| Primary Biological Activity | Inhibition of glutamine synthetase |

| Secondary Activity | Interaction with acetylcholinesterase |

| Potential Applications | Herbicides, antibacterial agents, synthesis of bioactive compounds |

| Toxicity Studies | Indications of renal toxicity similar to related compounds |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl Methylphosphinate (C₃H₉O₂P), and how can purity be validated?

this compound is synthesized via esterification of methylphosphinic acid with ethanol under acidic catalysis . Key validation methods include:

- NMR spectroscopy : Characteristic peaks for the ethyl group (δ=1.3 ppm, triplet) and methylphosphinate moiety (δ=1.65 ppm, doublet) .

- Chromatography : HPLC or GC-MS to confirm absence of byproducts like unreacted ethanol or phosphinic acid derivatives .

- Elemental analysis : Verify C, H, and P content against theoretical values (C: 33.04%, H: 8.29%, P: 28.39%) .

Q. What are the physicochemical properties of this compound critical for experimental design?

- Solubility : Miscible with polar solvents (e.g., ethanol, acetone) but insoluble in nonpolar solvents like hexane .

- Stability : Hydrolyzes slowly in aqueous acidic/basic conditions; store under inert gas (N₂/Ar) .

- Thermal stability : Decomposes above 150°C, necessitating low-temperature reactions .

Q. How can this compound derivatives be characterized spectroscopically?

- ¹H-NMR : Distinct splitting patterns for ethyl (CH₂CH₃) and methylphosphinate (P–CH₃) groups .

- ³¹P-NMR : Single peak near δ=30 ppm for the phosphinate moiety .

- IR spectroscopy : P=O stretch at ~1200 cm⁻¹ and P–O–C stretch at ~1050 cm⁻¹ .

Advanced Research Questions

Q. How can enantiomeric resolution of this compound derivatives be achieved, and what analytical methods validate success?

- Enzymatic resolution : Use penicillin-G-acylase or subtilisin to hydrolyze specific enantiomers (e.g., L-forms) . Example: Ethyl D,L-(3-phenylacetamido-3-ethoxycarbonylpropyl)methylphosphinate was resolved using penicillin-G-acylase, yielding L-enantiomer with α[D]²² = +25° .

- Validation :

- HPLC with chiral columns : Resolve enantiomers using mobile phases like TBAHS/KH₂PO₄ .

- Optical rotation : Compare α[D] values against standards .

Q. What experimental strategies address contradictions in kinetic data for this compound reactions?

- Control for hydrolysis : Conduct reactions under anhydrous conditions with molecular sieves .

- Statistical rigor : Apply ANOVA to compare replicates; report confidence intervals (e.g., 95% CI) .

- Mechanistic studies : Use isotopic labeling (e.g., ³¹P or ²H) to trace reaction pathways .

Q. How can this compound be integrated into organophosphorus drug discovery workflows?

- Structure-activity relationship (SAR) : Modify the ethyl/methyl groups to alter lipophilicity and bioavailability .

- In vitro assays : Test acetylcholinesterase inhibition using Ellman’s method .

- Toxicological profiling : Reference organophosphate class data but validate via in vivo models (e.g., rodent LD₅₀ studies) .

Q. Data Presentation and Reproducibility

Q. What are best practices for documenting this compound synthesis to ensure reproducibility?

- Detailed protocols : Include molar ratios, catalyst loading, and reaction time (e.g., 3-hour reflux in triethyl orthoformate) .

- Supplementary data : Provide NMR spectra, HPLC chromatograms, and crystallographic data (if available) .

- Error reporting : Quantify yields with standard deviations (e.g., 91% ± 2%) .

Q. How should conflicting data on this compound’s reactivity be analyzed in publications?

- Comparative tables : Tabulate reaction conditions (temperature, solvent, catalyst) and outcomes across studies .

- Meta-analysis : Highlight methodological differences (e.g., use of Lewis acids vs. Brønsted acids) .

- Peer review : Solicit feedback from organophosphorus chemistry experts to identify overlooked variables .

Q. Methodological Tables

Table 1. Key Spectral Data for this compound Derivatives

Table 2. Common Contaminants in this compound Synthesis

Eigenschaften

IUPAC Name |

ethoxy-methyl-oxophosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O2P/c1-3-5-6(2)4/h3H2,1-2H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGWPTXYSXUNKLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[P+](=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O2P+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10936886 | |

| Record name | Ethoxy(methyl)oxophosphanium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10936886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16391-07-4 | |

| Record name | Ethyl methylphosphinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016391074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethoxy(methyl)oxophosphanium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10936886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl methanephosphinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.